1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole
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Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole typically involves the reaction of 3,4-dimethoxybenzyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of functionalized pyrazole derivatives .
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but containing a triazole ring instead of a pyrazole ring.
3,4-Dimethoxyphenethylamine: A compound with a similar 3,4-dimethoxyphenyl group but different functional groups and biological activities.
Uniqueness
1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole is unique due to its specific combination of the 3,4-dimethoxyphenyl group and the pyrazole ring.
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group. The presence of the methoxy groups enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
- Renal Cancer
For instance, a study demonstrated that pyrazole derivatives exhibited significant antiproliferative activity against breast cancer cells, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Pyrazoles are known for their ability to combat various pathogens. Studies have shown that certain pyrazole derivatives can exhibit antibacterial and antifungal activities, making them promising candidates for further development in infectious disease treatment .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds related to this compound have been evaluated for:
- Anti-inflammatory effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways.
- Antioxidant activity : Certain pyrazoles have shown potential in reducing oxidative stress, which is linked to various chronic diseases .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest that:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through various signaling pathways.
- Interaction with Enzymes : Molecular docking studies indicate that it may bind effectively to enzymes involved in cancer progression and inflammation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with other pyrazole derivatives is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Amino-1H-pyrazole-4-carboxylic acid | Amino group on the pyrazole ring | Anticancer and anti-inflammatory |
5-Methyl-1H-pyrazole-4-carboxylic acid | Methyl substitution on the pyrazole ring | Antimicrobial |
4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Halogenated at position 4 | Anticancer and antibacterial |
The unique substitution pattern of the 3,4-dimethoxyphenyl group enhances its binding affinity compared to other similar compounds .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the administration of pyrazole derivatives alongside conventional chemotherapy showed enhanced efficacy in reducing tumor size in MDA-MB-231 xenograft models.
- Antimicrobial Efficacy : Clinical trials demonstrated that certain pyrazole derivatives significantly reduced bacterial load in patients with resistant infections.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-5-4-10(8-12(11)16-2)9-14-7-3-6-13-14/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCJTZNRVXFNJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.